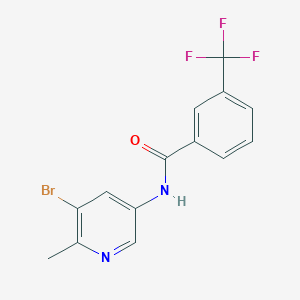

N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide

Description

Pyridine Derivatives

Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, serves as the backbone for the compound’s substituent-rich ring. Key structural features include:

- 5-Bromo substituent : Introduces electrophilic reactivity due to bromine’s electron-withdrawing effects.

- 6-Methyl substituent : Provides steric bulk and modulates electronic properties.

- 3-Amino linkage : Connects the pyridine ring to the benzamide moiety via an amide bond, enabling further functionalization.

Benzamide Derivatives

The benzamide component consists of a benzene ring substituted with a trifluoromethyl group and an amide functional group. Key attributes include:

- 3-Trifluoromethyl group : Enhances lipophilicity and electron-withdrawing effects, influencing solubility and metabolic stability.

- Amide bond : Stabilizes the molecule through resonance and hydrogen bonding, critical for pharmacological activity in related compounds.

The combination of these structural motifs creates a bifunctional molecule with potential applications in medicinal chemistry.

Isomeric Considerations and Substituent Positioning

The compound’s substituents are positioned to minimize isomerism:

Fixed Substituent Positions

- Pyridine Ring :

- Position 5 : Bromine atom (electrophilic site for nucleophilic substitution).

- Position 6 : Methyl group (steric and electronic effects).

- Position 3 : Amide linkage to benzamide (critical for bioactivity).

- Benzamide Ring :

- Position 3 : Trifluoromethyl group (regulates electronic and physicochemical properties).

Isomerism Analysis

| Type of Isomerism | Applicability |

|---|---|

| Geometric Isomerism | Absent (no double bonds with substituents on opposite sides). |

| Stereoisomerism | Absent (no chiral centers or stereogenic elements). |

| Regioisomerism | Not applicable (substituents are fixed at positions 5, 6, and 3 on the pyridine ring; position 3 on the benzamide ring). |

Properties

IUPAC Name |

N-(5-bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3N2O/c1-8-12(15)6-11(7-19-8)20-13(21)9-3-2-4-10(5-9)14(16,17)18/h2-7H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFBMPKQRHEJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Bromination of 6-methylpyridine: The starting material, 6-methylpyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-6-methylpyridine.

Formation of the Benzamide Moiety: The brominated pyridine is then reacted with 3-(trifluoromethyl)benzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions may modify the functional groups present in the compound.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide exhibit promising anticancer properties. A study reported the synthesis of novel trifluoromethyl derivatives, which demonstrated anticancer activity against various cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. The activity was evaluated using the MTT assay, with some compounds showing effectiveness comparable to doxorubicin, a standard chemotherapeutic agent .

1.2 Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. In vitro studies have demonstrated effectiveness against several fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The antifungal activities were assessed at concentrations of 50 µg/ml, revealing inhibition rates that suggest a viable application in agricultural settings for crop protection .

Chemical Synthesis and Derivatives

3.1 Synthetic Routes

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates like trifluoromethyl phenyl boronic acids. Various synthetic methods have been documented to optimize yield and purity, which are crucial for both research and commercial applications .

3.2 Structural Modifications

Modifying the structure of this compound can lead to derivatives with enhanced biological activity or reduced toxicity. For instance, altering substituents on the pyridine ring or modifying the benzamide moiety can significantly affect its pharmacological profile.

Case Studies

Mechanism of Action

The mechanism of action of N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Key Compounds:

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

- Substituents : Bromo and fluoro on the benzamide ring; methyl on pyridine at position 5.

- Molecular Weight : 310.16 g/mol.

- Activity : Fluoro substituents may enhance metabolic stability compared to bromo groups, while methyl on pyridine influences steric interactions .

N-(3-Aminophenyl)-3-(trifluoromethyl)benzamide Substituents: Amino group on the phenyl ring instead of bromo/methyl-pyridine. Molecular Weight: 280.24 g/mol.

| Parameter | Target Compound | Compound 35 | N-(3-Aminophenyl)-3-(trifluoromethyl)benzamide |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₀BrF₃N₂O (estimated) | C₁₄H₁₀BrFNO | C₁₄H₁₁F₃N₂O |

| Molecular Weight | ~383.16 g/mol | 310.16 g/mol | 280.24 g/mol |

| Key Substituents | 5-Bromo-6-methylpyridinyl, 3-CF₃ | 4-Bromo-3-fluoro, 6-methylpyridinyl | 3-Aminophenyl, 3-CF₃ |

| Lipophilicity (Predicted) | High (CF₃, Br) | Moderate (F, Br) | Low (NH₂) |

Heterocyclic-Fused Benzamide Derivatives

Key Compound:

N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide

- Structure : Features a pyrazolo[1,5-a]pyrimidine fused heterocycle instead of a pyridine.

- Molecular Weight : 461.23 g/mol.

- Activity : The fused heterocycle increases molecular complexity and may enhance binding affinity through additional π–π or hydrogen-bonding interactions. However, higher molecular weight could reduce bioavailability compared to simpler pyridinyl analogs .

Bromo-Substituted Pyridine Derivatives

Key Compounds ():

5-Bromo-6-methoxypyridin-3-amine Similarity Score: 0.82 (vs. target compound). Substituents: Methoxy at position 6 instead of methyl.

3-Bromo-5-fluoro-2-methoxypyridine

- Similarity Score : 0.76.

- Substituents : Fluoro and methoxy groups.

- Implications : Halogen positioning affects steric and electronic profiles during molecular recognition .

Research Findings and Implications

- Substituent Effects: Bromo vs. Fluoro: Bromo substituents (e.g., in the target compound) enhance electrophilic reactivity and binding to hydrophobic pockets, whereas fluoro analogs (e.g., Compound 35) improve metabolic stability .

- Structural Complexity : Heterocyclic-fused derivatives (e.g., pyrazolo-pyrimidine in ) show higher molecular weights, which may limit pharmacokinetic profiles despite enhanced target engagement .

Biological Activity

N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 353.14 g/mol. The structure includes a brominated pyridine and a trifluoromethyl group, which are known to enhance biological activity in various compounds.

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Serotonergic System : Compounds containing trifluoromethyl groups often exhibit enhanced interactions with serotonin receptors, which are crucial for mood regulation and antidepressant effects .

- Enzyme Inhibition : Similar benzamide derivatives have shown potential in inhibiting enzymes like dihydrofolate reductase (DHFR), which is vital for DNA synthesis in cancer cells .

Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like effects of compounds structurally similar to this compound. For instance, related compounds have demonstrated modulation of the serotonergic system, particularly at the 5-HT1A and 5-HT3 receptors, suggesting potential therapeutic applications in treating Major Depressive Disorder (MDD) .

Anticancer Potential

Research indicates that benzamide derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar in structure have shown IC50 values indicating effective inhibition of cell proliferation in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

Case Studies

- Study on Antidepressant Effects : A study evaluating the effects of related benzamides on mice demonstrated significant antidepressant-like behavior in forced swim tests, implicating the serotonergic system's involvement .

- Cytotoxicity Assessment : Another study assessed the cytotoxicity of various benzamide derivatives against Hep-2 and P815 cell lines, revealing promising results with IC50 values indicating significant anti-proliferative effects .

Q & A

Q. What methodologies enable scalable synthesis while maintaining stereochemical purity?

- Employ flow chemistry for controlled reaction conditions (temperature, residence time). Use chiral HPLC or SFC to separate enantiomers, and validate purity via circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.